molecular formula C6H9N3O B162686 2-(Pyrimidin-2-ylamino)ethanol CAS No. 1742-25-2

2-(Pyrimidin-2-ylamino)ethanol

Cat. No. B162686
CAS RN: 1742-25-2
M. Wt: 139.16 g/mol
InChI Key: KTMJYEXQVZXYKE-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylamino)ethanol is a compound that contains a pyrimidine moiety . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been analyzed in several studies . For example, a study reported the molecular structure of 1,3-dimethyl-2-(pyridin-2-yl)perimidinium iodide .


Chemical Reactions Analysis

The chemical reactions involving 2-(Pyrimidin-2-ylamino)ethanol have been reported . For instance, an efficient reaction of readily available substituted 2-benzyl­idenemalononitriles and substituted benzamidines provides 2-aryl-5-benzyl­pyrimidine-4,6-diamines in good yields under simple reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyrimidin-2-ylamino)ethanol have been reported in several studies . For example, ethyl 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (12i) is a white solid with a melting point of 181–182 °C .

Scientific Research Applications

Synthesis and Characterization of Tetrazole Derivatives and Evaluation of Biological Activity

Research on 2-(pyrimidin-2-ylamino)ethanol has involved its use in synthesizing a series of heterocyclic compounds, highlighting its versatility in organic synthesis. One study synthesized 2-(pyrimidin-2-ylamino)acetohydrazide through reactions involving 2-amino pyrimidine and chloroacetohydrazide, followed by reactions to produce Schiff bases derivatives and tetrazole derivatives. These compounds were evaluated for their antimicrobial activity against resistant bacterial strains, demonstrating the potential of 2-(pyrimidin-2-ylamino)ethanol derivatives in developing new antimicrobial agents (Alsahib & Dhedan, 2021).

Antimicrobial Activity of Pyrimidine Derivatives

Another study explored the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone from 2-(pyridine-2-ylamino)acetohydrazide, demonstrating significant antimicrobial activity. This work underscores the role of 2-(Pyrimidin-2-ylamino)ethanol derivatives in creating compounds with high antimicrobial efficacy, offering insights into the development of new drugs for combating microbial infections (Salimon, Salih, & Hussien, 2011).

Synthesis and Spectral Characterization of Novel Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes

In the realm of pharmaceuticals and materials science, novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized, with structures confirmed through various spectral methods. This study also evaluated the antioxidant properties of these compounds, revealing promising antioxidant activity compared to standard antioxidants. Such research highlights the potential of 2-(Pyrimidin-2-ylamino)ethanol derivatives in developing novel antioxidants, which could have applications in various industries including healthcare and food preservation (Rani et al., 2012).

Ligand- and Structure-Based Pharmacophore Modeling

The versatility of 2-(Pyrimidin-2-ylamino)ethanol derivatives extends into the development of potential anticancer agents, as demonstrated by a study that identified 2-[[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol as a promising candidate. Through ligand-based and structure-based pharmacophore modeling and docking studies, this compound was found to have potential as an anticancer agent, indicating the significant role of 2-(Pyrimidin-2-ylamino)ethanol derivatives in cancer research and therapy development (Hussain & Verma, 2019).

Future Directions

While specific future directions for 2-(Pyrimidin-2-ylamino)ethanol are not mentioned in the retrieved papers, the field of pyrimidine research is vast and continues to grow. Pyrimidines are considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, the development of new pyrimidines as therapeutic agents is a promising area of research .

properties

IUPAC Name

2-(pyrimidin-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-5-4-9-6-7-2-1-3-8-6/h1-3,10H,4-5H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMJYEXQVZXYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-ylamino)ethanol

Synthesis routes and methods

Procedure details

2-Chloropyrimidine (5 g) and ethanolamine (15 ml) were stirred for 2 hours at 140° C. After cooling, the mixture was added to water (200 ml) and continuously extracted with ethyl acetate (500 ml) for 16 hours. The organic extract was dried (MgSO4), filtered and evaporated to dryness. The title compound was obtained as a solid (m.p. 66° C.), following chromatography on silica-gel in 3% methanol in dichloromethane.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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